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Compound of Interest

Compound Name: N,N-Dimethylmethanesulfonamide

Cat. No.: B1294423

An In-depth Technical Guide to the Solubility of N,N-Dimethylmethanesulfonamide

Introduction

N,N-Dimethylmethanesulfonamide (CAS No. 918-05-8), hereafter referred to as DMMSA, is
a sulfonamide compound of increasing interest within chemical synthesis and drug discovery.
Its molecular structure, featuring a central sulfonyl group flanked by a methyl group and a
dimethylamino group, imparts a unique combination of polarity and aprotic character. For
researchers, scientists, and drug development professionals, a thorough understanding of a
compound's solubility is a cornerstone of successful experimental design, enabling everything
from reaction condition optimization and product purification to the formulation of active
pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive analysis of the solubility characteristics of
DMMSA. Due to its status as a specialized research chemical, extensive public repositories of
guantitative solubility data are limited. Therefore, this document focuses on providing a robust
theoretical framework for predicting its solubility, detailed, field-proven protocols for its
experimental determination, and an overview of its core physicochemical properties.

Physicochemical Profile of N,N-
Dimethylmethanesulfonamide
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A compound's solubility is intrinsically linked to its physical and chemical properties. The key
characteristics of DMMSA are summarized below, providing the foundation for understanding
its behavior in various solvent systems.

Property Value Source
N,N-

IUPAC Name _ ) [1]
dimethylmethanesulfonamide

CAS Number 918-05-8 [1][2]

Molecular Formula CsHaNO:2S [1]

Molecular Weight 123.18 g/mol [1]
White to cream or pale pink

Appearance [3]
crystals/powder

Melting Point 42-51 °C [3]

Hydrogen Bond Donor Count 0 [1]

Hydrogen Bond Acceptor

ydrog p 3 [1]

Count

XLogP3-AA (log P) -0.5 [1]

Topological Polar Surface Area  45.8 A2 [1]

The negative LogP value (-0.5) is a strong indicator of hydrophilicity, suggesting favorable
solubility in water.[1] Furthermore, the molecule possesses three hydrogen bond acceptor sites
(the two oxygen atoms and the nitrogen atom) but no hydrogen bond donors. This structural
feature is critical for its interactions with protic solvents.[1]

Theoretical Framework and Predicted Solubility
Profile

The venerable principle of "like dissolves like" is the primary determinant of solubility.[4][5] This
rule dictates that substances with similar polarities and intermolecular forces are more likely to
be miscible or soluble in one another.
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Molecular Structure Analysis:

» Polar Regions: The sulfonyl group (O=S=0) is highly polar, creating a significant dipole
moment. The tertiary nitrogen atom also contributes to the molecule's polarity.

» Non-Polar Regions: The three methyl (-CHs) groups are non-polar.

 Intermolecular Forces: DMMSA can accept hydrogen bonds via its oxygen and nitrogen
atoms. However, it cannot donate hydrogen bonds. Its primary interactions will be dipole-
dipole forces.

Based on this structure, DMMSA is classified as a polar aprotic molecule. Its solubility in
various solvent classes can be predicted as follows:

Solute Properties

N,N-Dimethylmethanesulfonamide
(Polar Aprotic)

High Affinity Good Affinity Low Affinity
(Similar Polarity) H-Bond Acceptance) (Mismatched Polarity)

Solvent Classes
\/ \/ \/

Polar Aprotic Polar Protic Non-Polar
(e.g., DMSO, DMF, Acetone) (e.g., Water, Ethanol, Methanol) (e.g., Hexane, Toluene)

Click to download full resolution via product page
Caption: Logical framework for predicting DMMSA solubility.

The following table summarizes the predicted solubility of DMMSA in common laboratory
solvents.
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Solvent Solvent Class Predicted Solubility Rationale
Low LogP value; can
Water Polar Protic Soluble / Miscible accept hydrogen
bonds from water.
Can accept hydrogen
] o bonds from the
Methanol, Ethanol Polar Protic Soluble / Miscible
solvent's hydroxyl
group.
Dimethyl Sulfoxide ] o "Like dissolves like";
Polar Aprotic Miscible )
(DMSO) both are polar aprotic.
N,N- . . .
_ _ _ o "Like dissolves like";
Dimethylformamide Polar Aprotic Miscible )
both are polar aprotic.
(DMF)
o _ o "Like dissolves like";
Acetonitrile Polar Aprotic Soluble / Miscible )
both are polar aprotic.
) o "Like dissolves like";
Acetone Polar Aprotic Soluble / Miscible )
both are polar aprotic.
) Moderately polar;
Dichloromethane ] )
Polar Aprotic Soluble should effectively
(DCM)
solvate DMMSA.
Intermediate polarity;
Ethyl Acetate Polar Aprotic Soluble expected to be a good
solvent.
Good solvent for a
Tetrahydrofuran (THF)  Polar Aprotic Soluble wide range of polar
compounds.
Toluene Non-Polar Aromatic Sparingly Soluble Mismatch in polarity.
Significant mismatch
Hexane, Heptane Non-Polar Aliphatic Insoluble in polarity and
intermolecular forces.
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Experimental Protocols for Solubility Determination

The most reliable method for understanding a compound's solubility is through empirical
measurement. The following protocols provide self-validating systems for qualitative and
guantitative assessment.

Protocol 1: Qualitative Miscibility Test

This rapid test determines if DMMSA is miscible, partially miscible, or immiscible in a liquid
solvent at a given temperature (typically ambient).

Methodology:

Preparation: Add 1.0 mL of the test solvent to a clear glass vial.

Addition of Solute: Add 1.0 mL of molten DMMSA (if above its melting point) or an equivalent
volume of solid to the vial.

Mixing: Securely cap the vial and vortex or shake vigorously for 30-60 seconds.

Observation: Allow the vial to stand undisturbed for 5-10 minutes.

o Miscible: The mixture remains a single, clear, homogeneous phase.

o Partially Miscible: The solution appears cloudy or forms an emulsion that may separate
over time.

o Immiscible: Two distinct liquid layers form, or the solid remains undissolved.

Protocol 2: Quantitative Equilibrium Solubility (Shake-
Flask Method)

The saturation shake-flask method is the gold standard for determining the thermodynamic
equilibrium solubility of a solid in a solvent.[6] It is designed to create a saturated solution from
which the concentration of the dissolved solute can be accurately measured.

Causality and Rationale: This protocol is a self-validating system because the continued
presence of excess solid ensures that the solution has reached its maximum saturation point
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under the given conditions. The extended equilibration time allows the system to reach its
lowest energy state, representing true thermodynamic solubility.

Methodology:

o Preparation: Add an excess amount of solid DMMSA to a sealed, screw-cap vial. Causality:
The presence of undissolved solid at the end of the experiment is essential to confirm that
the solution is saturated.

e Solvent Addition: Accurately dispense a known volume or mass of the desired solvent into
the vial.

» Equilibration: Place the sealed vial in a thermostatic shaker or orbital incubator set to the
desired temperature (e.g., 25 °C). Agitate the mixture for an extended period (typically 24-72
hours). Causality: This step ensures that the system reaches thermodynamic equilibrium,
where the rate of dissolution equals the rate of precipitation.

e Phase Separation: Remove the vial from the shaker and allow it to stand at the same
temperature for at least 2 hours to let undissolved solids settle. Causality: This quiescent
period minimizes the amount of suspended micro-particles in the supernatant.

o Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter
this aliquot through a syringe filter (e.g., 0.22 um PTFE or nylon) into a clean, pre-weighed
vial. Causality: Filtration is the most critical step to remove undissolved micro-crystals, which
would otherwise lead to a significant overestimation of solubility.

e Analysis: Determine the concentration of DMMSA in the filtered saturated solution using a
validated analytical method.

Methods for Concentration Analysis

o Gravimetric Analysis:
o Accurately weigh the vial containing the filtered aliquot (saturated solution).

o Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a
temperature below the boiling point of the solvent and melting point of DMMSA.
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o Once the solid residue (DMMSA) is completely dry, weigh the vial again.

o Calculate solubility using the masses of the solute (dry residue) and the solvent (mass of
solution - mass of residue).[6]

o Chromatographic Analysis (e.g., HPLC):
o Accurately dilute the filtered aliquot with a suitable mobile phase.
o Analyze the diluted sample using a validated HPLC method.

o Quantify the concentration by comparing the peak area to a standard calibration curve
prepared with known concentrations of DMMSA.[6]
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1. Preparation
Add excess solid DMMSA
to vial

:

2. Solvent Addition
Add known volume/mass
of solvent

3. Equilibration

Agitate at constant T
(24-72 hours)

4. Phase Separation
Let solids settle
(=2 hours)

5. Sample Collection
Filter supernatant
(0.22 um filter)

6. Analysis
(Gravimetric or HPLC)

Click to download full resolution via product page

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion
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While a comprehensive public database of quantitative solubility for N,N-
Dimethylmethanesulfonamide is not yet available, its solubility profile can be reliably
predicted and determined. As a polar aprotic molecule with significant hydrophilic character,
DMMSA is expected to be highly soluble in polar solvents, particularly aprotic ones like DMSO
and DMF, and moderately to highly soluble in protic solvents like water and ethanol. Its
solubility in non-polar hydrocarbons is predicted to be poor.

For researchers and drug developers, the robust shake-flask protocol detailed herein provides
a gold-standard methodology for generating precise, publication-quality solubility data. This
information is indispensable for advancing research, enabling accurate control over reaction
conditions, facilitating efficient purification, and providing the foundational data required for
successful formulation development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. N,N-Dimethylmethanesulphonamide | C3HINO2S | CID 70191 - PubChem
[pubchem.ncbi.nim.nih.gov]

2. N,N-Dimethyl methanesulfonamide [oakwoodchemical.com]

3. N,N-Dimethylmethansulfonamid,98+%, Thermo Scientific Chemicals 5 g | Buy Online
[thermofisher.com]

4. Solvent Miscibility Table [sigmaaldrich.com]

5. alfa-chemistry.com [alfa-chemistry.com]

6. pdf.benchchem.com [pdf.benchchem.com]

To cite this document: BenchChem. [N,N-Dimethylmethanesulfonamide solubility data].
BenchChem, [2026]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1294423?utm_src=pdf-body
https://www.benchchem.com/product/b1294423?utm_src=pdf-body
https://www.benchchem.com/product/b1294423?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/N_N-Dimethylmethanesulphonamide
https://pubchem.ncbi.nlm.nih.gov/compound/N_N-Dimethylmethanesulphonamide
https://www.oakwoodchemical.com/ProductsList.aspx?CategoryID=-2&txtSearch=1658
https://www.thermofisher.com/order/catalog/product/A14454.06
https://www.thermofisher.com/order/catalog/product/A14454.06
https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/analytical-chemistry/purification/solvent-miscibility-table
https://www.alfa-chemistry.com/solvent-miscibility-table.html
https://pdf.benchchem.com/31/A_Technical_Guide_to_the_Solubility_of_Methanesulfonamide_in_Organic_Solvents.pdf
https://www.benchchem.com/product/b1294423#n-n-dimethylmethanesulfonamide-solubility-data
https://www.benchchem.com/product/b1294423#n-n-dimethylmethanesulfonamide-solubility-data
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294423?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b1294423#n-n-dimethylmethanesulfonamide-
solubility-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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